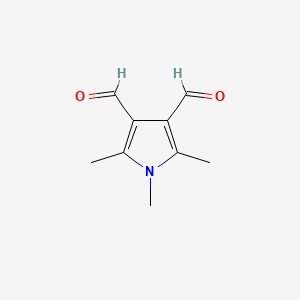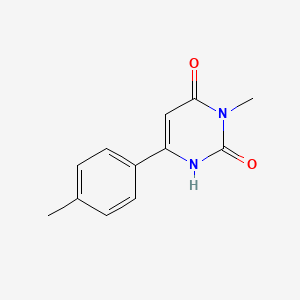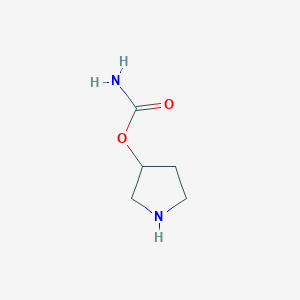
1-(4-甲基吡啶-2-基)丙酮
描述
“1-(4-Methylpyridin-2-yl)propan-2-one” is a chemical compound with the molecular formula C9H11NO. It is used in the field of organic synthesis .
Synthesis Analysis
The synthesis of “1-(4-Methylpyridin-2-yl)propan-2-one” involves several steps. The reaction conditions include the use of potassium carbonate in dimethyl sulfoxide at ambient temperature . The yield of the reaction varies, and the process also involves the use of other reagents and conditions .Molecular Structure Analysis
The molecular structure of “1-(4-Methylpyridin-2-yl)propan-2-one” consists of a pyridine ring attached to a propanone group . The pyridine ring contains a nitrogen atom and is substituted at the 4-position with a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methylpyridin-2-yl)propan-2-one” include a molecular weight of 149.19 g/mol . Other properties such as boiling point and linear structure formula are not provided in the search results .科学研究应用
Pharmacology: Potential Anti-Fibrotic Agent
In pharmacology, “1-(4-Methylpyridin-2-yl)propan-2-one” derivatives have been studied for their anti-fibrotic activities . These compounds have shown promise in inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture mediums, suggesting potential as novel anti-fibrotic drugs. This is particularly relevant in the treatment of diseases like liver fibrosis, where the accumulation of excess fibrous connective tissue leads to chronic damage.
Organic Synthesis: Intermediate for Heterocyclic Compounds
This compound serves as a valuable intermediate in the synthesis of novel heterocyclic compounds . Heterocycles are a fundamental component of many pharmaceuticals and organic materials. The ability to create diverse pyrimidine derivatives from “1-(4-Methylpyridin-2-yl)propan-2-one” expands the toolkit for medicinal chemists designing new therapeutic agents.
Material Science: Precursor for Advanced Materials
In material science, “1-(4-Methylpyridin-2-yl)propan-2-one” can be utilized as a precursor for synthesizing complex molecules that form part of advanced materials . These materials might have applications in electronics, photonics, or as catalysts in various chemical reactions.
Analytical Chemistry: Chromatographic Analysis
“1-(4-Methylpyridin-2-yl)propan-2-one” may be used in analytical chemistry for chromatographic analysis and separation techniques . Its unique properties can aid in the identification and quantification of various substances within a mixture, which is crucial in both research and industrial settings.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, compounds like “1-(4-Methylpyridin-2-yl)propan-2-one” are often explored for their role in enzyme inhibition . By affecting the activity of enzymes, these compounds can alter biochemical pathways, which has implications for understanding disease mechanisms and developing new treatments.
Environmental Science: Pollutant Degradation
Lastly, in environmental science, “1-(4-Methylpyridin-2-yl)propan-2-one” and its derivatives could be investigated for their effectiveness in the degradation of pollutants . Their chemical structure may allow them to interact with harmful substances, facilitating their breakdown and reducing environmental impact.
未来方向
The future directions for “1-(4-Methylpyridin-2-yl)propan-2-one” could involve further exploration of its biological activities. For instance, pyrimidine derivatives have been found to exhibit antimicrobial, antiviral, antitumor, and antifibrotic activities . Therefore, “1-(4-Methylpyridin-2-yl)propan-2-one” and its derivatives could be studied for similar potential applications .
属性
IUPAC Name |
1-(4-methylpyridin-2-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-10-9(5-7)6-8(2)11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISIAOZUKDDYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560719 | |
| Record name | 1-(4-Methylpyridin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-2-yl)propan-2-one | |
CAS RN |
42508-80-5 | |
| Record name | 1-(4-Methyl-2-pyridinyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42508-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylpyridin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















